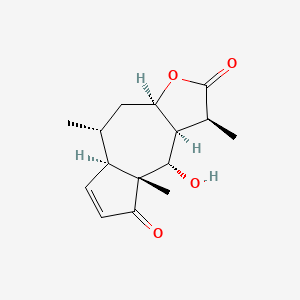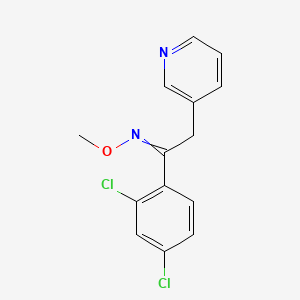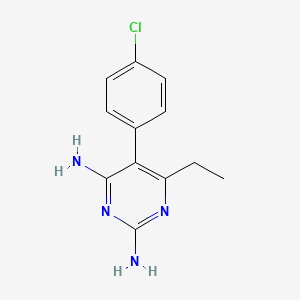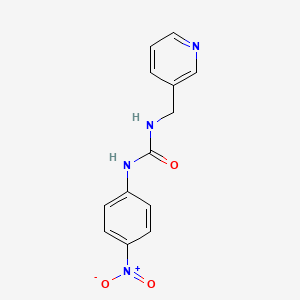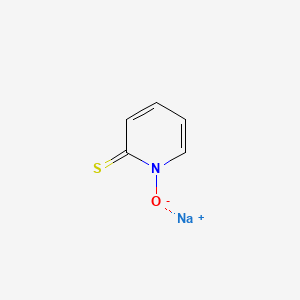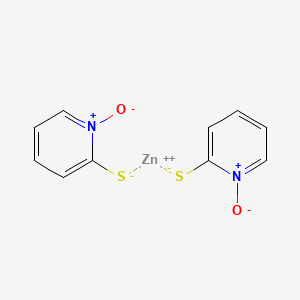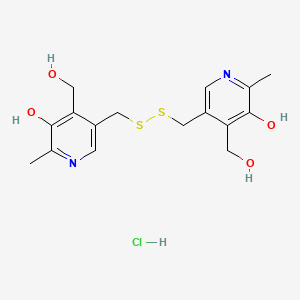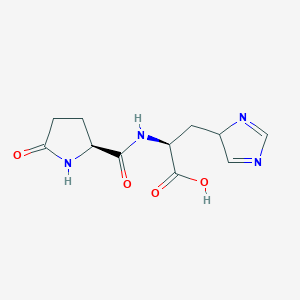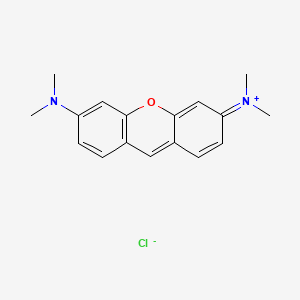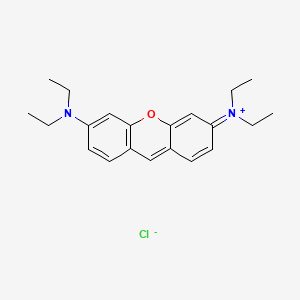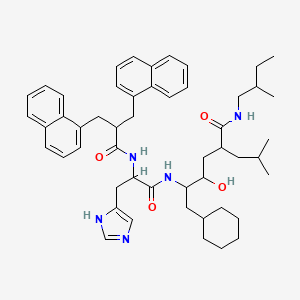
PD 125967
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD 125967 is a renin inhibitor, which is a type of pharmaceutical drug primarily used to treat essential hypertension. Renin inhibitors work by blocking the activity of renin, an enzyme involved in the regulation of blood pressure. This compound is an oligopeptide with the molecular formula C₅₁H₆₇N₅O₄ and a molecular weight of 814.11 g/mol .
Preparation Methods
The synthesis of PD 125967 involves complex organic synthesis techniques. The preparation methods typically include the following steps:
Peptide Synthesis: The oligopeptide backbone is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Cyclization: The linear peptide is cyclized to form a stable ring structure.
Purification: The compound is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity
Chemical Reactions Analysis
PD 125967 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of peptide bonds
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PD 125967 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of renin and related enzymes.
Biology: The compound is used in biological studies to understand the role of renin in various physiological processes.
Medicine: this compound is investigated for its potential therapeutic applications in treating hypertension and other cardiovascular diseases.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
PD 125967 exerts its effects by inhibiting the activity of renin, an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By blocking renin, this compound prevents the conversion of angiotensinogen to angiotensin I, which ultimately reduces the production of angiotensin II, a potent vasoconstrictor. This leads to a decrease in blood pressure and alleviates hypertension .
Comparison with Similar Compounds
PD 125967 is unique among renin inhibitors due to its specific oligopeptide structure. Similar compounds include:
Aliskiren: Another renin inhibitor used to treat hypertension.
Remikiren: A renin inhibitor with a different chemical structure but similar mechanism of action.
Zankiren: Another renin inhibitor with distinct structural features
This compound stands out due to its specific peptide-based structure, which may offer unique advantages in terms of stability and specificity.
Properties
CAS No. |
128139-14-0 |
|---|---|
Molecular Formula |
C51H67N5O4 |
Molecular Weight |
814.1 g/mol |
IUPAC Name |
6-cyclohexyl-4-hydroxy-5-[[3-(1H-imidazol-5-yl)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]propanoyl]amino]-N-(2-methylbutyl)-2-(2-methylpropyl)hexanamide |
InChI |
InChI=1S/C51H67N5O4/c1-5-35(4)31-53-49(58)41(25-34(2)3)29-48(57)46(26-36-15-7-6-8-16-36)55-51(60)47(30-43-32-52-33-54-43)56-50(59)42(27-39-21-13-19-37-17-9-11-23-44(37)39)28-40-22-14-20-38-18-10-12-24-45(38)40/h9-14,17-24,32-36,41-42,46-48,57H,5-8,15-16,25-31H2,1-4H3,(H,52,54)(H,53,58)(H,55,60)(H,56,59) |
InChI Key |
SIGGSNKWBGJQQB-UHFFFAOYSA-N |
SMILES |
CCC(C)CNC(=O)C(CC(C)C)CC(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC4=CC=CC=C43)CC5=CC=CC6=CC=CC=C65)O |
Canonical SMILES |
CCC(C)CNC(=O)C(CC(C)C)CC(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC4=CC=CC=C43)CC5=CC=CC6=CC=CC=C65)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PD125967; PD-125967; PD 125967 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


